molecular formula C8H20Cl2N2 B1494631 (S)-N,N-Dimethyl-3-piperidinemethanamine 2HCl

(S)-N,N-Dimethyl-3-piperidinemethanamine 2HCl

Cat. No.: B1494631
M. Wt: 215.16 g/mol
InChI Key: KKIHUFVKZOTRSS-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N,N-Dimethyl-3-piperidinemethanamine 2HCl is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-Dimethyl-3-piperidinemethanamine 2HCl typically involves the reaction of piperidine derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality. The compound is then purified using techniques such as crystallization, distillation, or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-Dimethyl-3-piperidinemethanamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-N,N-Dimethyl-3-piperidinemethanamine 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving neurotransmitter systems and receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-N,N-Dimethyl-3-piperidinemethanamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-piperidinemethanamine hydrochloride
  • N-Methyl-3-piperidinemethanamine dihydrochloride
  • 3-Piperidinemethanamine dihydrochloride

Uniqueness

(S)-N,N-Dimethyl-3-piperidinemethanamine 2HCl is unique due to its specific stereochemistry and chemical properties. The presence of the (S)-configuration imparts distinct biological activity and reactivity compared to its racemic or other stereoisomeric forms. This uniqueness makes it valuable in research and industrial applications where specific stereochemical properties are required.

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

N,N-dimethyl-1-[(3S)-piperidin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1

InChI Key

KKIHUFVKZOTRSS-JZGIKJSDSA-N

Isomeric SMILES

CN(C)C[C@H]1CCCNC1.Cl.Cl

Canonical SMILES

CN(C)CC1CCCNC1.Cl.Cl

Origin of Product

United States

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